molecular formula C15H8Cl2N2O2 B2788328 [3-(2,6-Dichlorophenyl)-4-isoxazolyl](2-pyridinyl)methanone CAS No. 338411-92-0

[3-(2,6-Dichlorophenyl)-4-isoxazolyl](2-pyridinyl)methanone

Cat. No.: B2788328
CAS No.: 338411-92-0
M. Wt: 319.14
InChI Key: ACWTWVXQGPGKPT-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group, an isoxazole ring, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone typically involves the reaction of 2,6-dichlorobenzonitrile with hydroxylamine to form the corresponding isoxazole. This intermediate is then reacted with 2-pyridinecarboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, and neuroprotective activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanol
  • 3-(2,6-Dichlorophenyl)-4-isoxazolylamine
  • 3-(2,6-Dichlorophenyl)-4-isoxazolylcarboxylic acid

Uniqueness

Compared to similar compounds, 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O2/c16-10-4-3-5-11(17)13(10)14-9(8-21-19-14)15(20)12-6-1-2-7-18-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWTWVXQGPGKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CON=C2C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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